![molecular formula C8H7ClF3N3O2 B2383989 N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea CAS No. 338396-76-2](/img/structure/B2383989.png)
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has been extensively studied for its potential as a therapeutic agent for cystic fibrosis and other diseases caused by CFTR dysfunction.
Scientific Research Applications
- Impact : Over 20 new TFMP-containing agrochemicals have acquired ISO common names, emphasizing their significance in crop protection .
- Unique Properties : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Applications
Functional Materials
Synthetic Intermediates
Drug Development
Mechanism of Action
Target of Action
The compound N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea, also known as Fluopicolide, primarily targets oomycetes , a group of filamentous microorganisms . It is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other types of fungicides . This makes it a valuable tool in the control of diseases caused by these organisms.
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-14-6(5)3-17-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQPDIJRUXOLGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CONC(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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